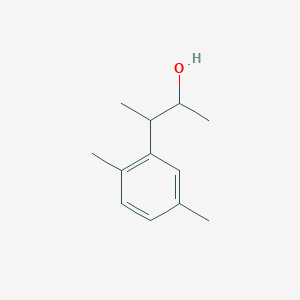
3-(2,5-Dimethylphenyl)butan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,5-Dimethylphenyl)butan-2-ol is an organic compound with the molecular formula C₁₂H₁₈O It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a butane chain, which is further substituted with a 2,5-dimethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylphenyl)butan-2-ol can be achieved through several methods. One common approach involves the Grignard reaction, where 2,5-dimethylphenylmagnesium bromide reacts with butan-2-one. The reaction is typically carried out in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture from interfering with the Grignard reagent.
Another method involves the reduction of 3-(2,5-dimethylphenyl)butan-2-one using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction is usually performed in a solvent like ethanol or tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient and scalable, making it suitable for large-scale production.
化学反应分析
Types of Reactions
3-(2,5-Dimethylphenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-(2,5-dimethylphenyl)butan-2-one using oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Reduction: It can be reduced to the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH₄) in ethanol or lithium aluminum hydride (LiAlH₄) in THF.
Substitution: Thionyl chloride (SOCl₂) in pyridine or phosphorus tribromide (PBr₃) in DCM.
Major Products
Oxidation: 3-(2,5-Dimethylphenyl)butan-2-one.
Reduction: 3-(2,5-Dimethylphenyl)butane.
Substitution: 3-(2,5-Dimethylphenyl)butyl chloride or bromide.
科学研究应用
3-(2,5-Dimethylphenyl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.
Industry: It is used in the production of fragrances and flavors due to its aromatic properties.
作用机制
The mechanism of action of 3-(2,5-Dimethylphenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
3-(2,4-Dimethylphenyl)butan-2-ol: Similar structure but with different methyl group positions.
3-(2,6-Dimethylphenyl)butan-2-ol: Another isomer with methyl groups at different positions.
3-(2,5-Dimethylphenyl)propan-2-ol: A related compound with a shorter carbon chain.
Uniqueness
3-(2,5-Dimethylphenyl)butan-2-ol is unique due to the specific positioning of the dimethylphenyl group, which influences its chemical reactivity and physical properties. This structural uniqueness can lead to distinct applications and advantages in various fields.
属性
分子式 |
C12H18O |
|---|---|
分子量 |
178.27 g/mol |
IUPAC 名称 |
3-(2,5-dimethylphenyl)butan-2-ol |
InChI |
InChI=1S/C12H18O/c1-8-5-6-9(2)12(7-8)10(3)11(4)13/h5-7,10-11,13H,1-4H3 |
InChI 键 |
GYSWUNSPMKKSSF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C)C(C)C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















